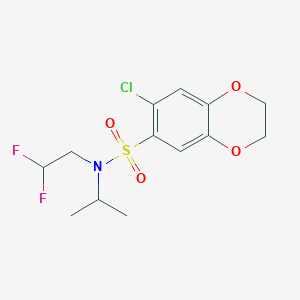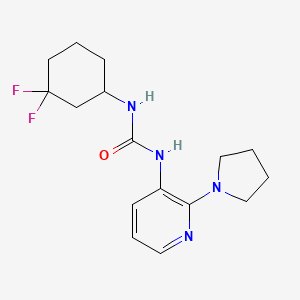
1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea is a synthetic organic compound characterized by its unique structural components, including a difluorocyclohexyl group and a pyrrolidinylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Difluorocyclohexyl Intermediate:
- Starting with cyclohexane, fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the difluoro groups.
-
Synthesis of the Pyrrolidinylpyridinyl Intermediate:
- Pyridine is reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the pyrrolidinylpyridine derivative.
-
Coupling Reaction:
- The difluorocyclohexyl intermediate is coupled with the pyrrolidinylpyridine derivative using a coupling agent like carbonyldiimidazole (CDI) to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-2-yl)urea
- 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-4-yl)urea
Comparison: Compared to its analogs, 1-(3,3-Difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea may exhibit unique properties due to the specific positioning of the pyrrolidinyl and pyridinyl groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
1-(3,3-difluorocyclohexyl)-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O/c17-16(18)7-3-5-12(11-16)20-15(23)21-13-6-4-8-19-14(13)22-9-1-2-10-22/h4,6,8,12H,1-3,5,7,9-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKHLCBZGBCISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)NC3CCCC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7077159.png)
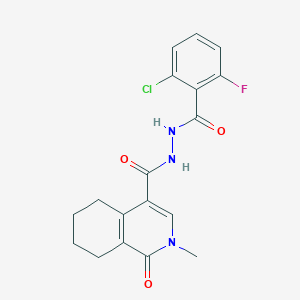
![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)
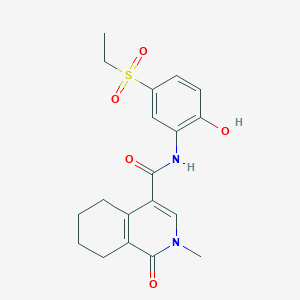
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
![2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid](/img/structure/B7077198.png)
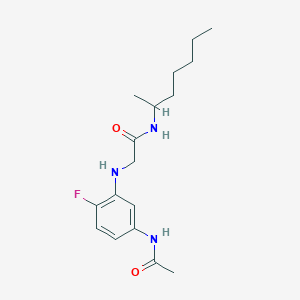
![1-[3-[[2-(Cyclopropanecarbonylamino)acetyl]amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B7077213.png)
![2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7077217.png)
![[1-(2-Fluorophenyl)cyclopentyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B7077229.png)
![1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7077230.png)
